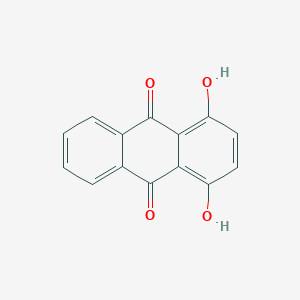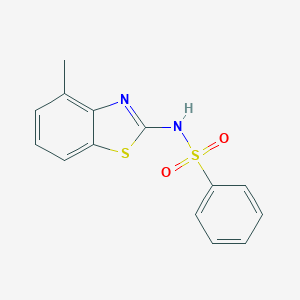
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a butyryl group attached to the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) typically involves the acylation of benzothiazole. One common method is the Friedel-Crafts acylation reaction, where benzothiazole is reacted with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield the corresponding thioether or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
- **B
Propiedades
Número CAS |
133044-37-8 |
|---|---|
Fórmula molecular |
C11H11NO2S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
6-butanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-3-9(13)7-4-5-8-10(6-7)15-11(14)12-8/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
RJEMKWUVHPKVQI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
SMILES canónico |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Sinónimos |
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)









![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)


